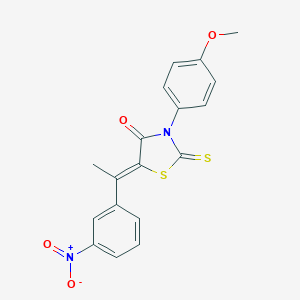
N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide, also known as BNPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in various physiological processes, including inflammation and pain. By inhibiting COX-2, N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide has been shown to exhibit anti-bacterial properties against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide in lab experiments is its ability to inhibit COX-2 selectively, without affecting the activity of the related enzyme COX-1. This selectivity reduces the risk of unwanted side effects, such as gastrointestinal ulcers and bleeding, which are commonly associated with non-selective COX inhibitors. However, one of the limitations of using N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide in lab experiments is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the use of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide in scientific research. One potential direction is the development of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide-based fluorescent probes for detecting hydrogen peroxide in vivo. Another potential direction is the use of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide as a scaffold for the development of novel anti-inflammatory and anti-cancer drugs. Additionally, the development of more water-soluble derivatives of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide could expand its potential applications in various experimental settings.
Synthesemethoden
The synthesis of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide involves the reaction of 2-bromo-4-nitroaniline with 4-propoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a reaction with acryloyl chloride to obtain N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide has also been studied for its potential use as a fluorescent probe for detecting hydrogen peroxide, which is a reactive oxygen species involved in various physiological processes.
Eigenschaften
Molekularformel |
C18H17BrN2O4 |
|---|---|
Molekulargewicht |
405.2 g/mol |
IUPAC-Name |
(E)-N-(2-bromo-4-nitrophenyl)-3-(4-propoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H17BrN2O4/c1-2-11-25-15-7-3-13(4-8-15)5-10-18(22)20-17-9-6-14(21(23)24)12-16(17)19/h3-10,12H,2,11H2,1H3,(H,20,22)/b10-5+ |
InChI-Schlüssel |
OWRVPIGRDXKJFC-BJMVGYQFSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B241438.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)
![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)

![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)
![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)


![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241466.png)


